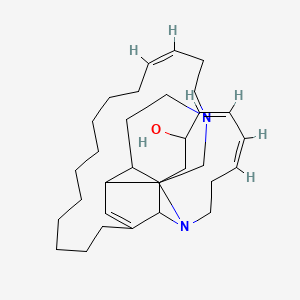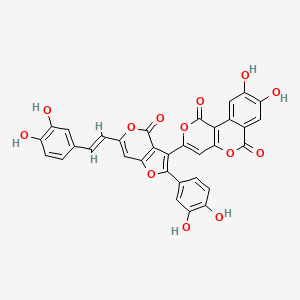
Phelligridin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phelligridin H is a natural product found in Sanghuangporus baumii and Phellinus igniarius with data available.
Aplicaciones Científicas De Investigación
Biological Activities and Chemical Structure
Phelligridin H, a pyrano[4,3-c]isochromen-4-one derivative isolated from the Chinese medicinal fungus Phellinus igniarius, exhibits several notable biological activities. It, along with other similar compounds, has been studied for its potential in inhibiting protein tyrosine phosphatase 1B (PTP1B) and for its effectiveness in preventing rat liver microsomal lipid peroxidation. These findings suggest its potential application in therapeutic treatments related to these biological targets (Wang et al., 2007).
Pharmacological Potential in Periodontal Health
Phelligridin D, a compound closely related to Phelligridin H, has been shown to exhibit anti-inflammatory effects in human periodontal ligament cells (HPDLCs). Its ability to modulate inflammatory molecules and enhance osteogenic molecules indicates its potential utility in periodontal regeneration and health (Kim et al., 2018).
Effect on Sperm Viability
A study on Phelligridin D from Phellinus baumii explored its impact on boar spermatozoa, revealing significant effects on sperm motility and viability. This suggests a potential application of Phelligridin H or its derivatives in reproductive technology, albeit with caution due to its impact on sperm viability (Yi et al., 2016).
Antioxidant and Cytotoxic Activities
Phelligridin G, another analog, shows notable antioxidant activity and moderate cytotoxic activities against human cancer cell lines. This highlights the potential application of Phelligridin H in the development of treatments targeting oxidative stress and certain types of cancer (Wang et al., 2005).
Synthesis and Structural Analysis
Research has also been conducted on the synthetic approaches to compounds like Phelligridin H. Studies like these provide insights into the chemical structure and synthesis methods, which are crucial for pharmaceutical applications and further research into related compounds (Cooper & Wright, 2013).
Propiedades
Nombre del producto |
Phelligridin H |
|---|---|
Fórmula molecular |
C33H18O13 |
Peso molecular |
622.5 g/mol |
Nombre IUPAC |
3-[2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-oxofuro[3,2-c]pyran-3-yl]-8,9-dihydroxypyrano[4,3-c]isochromene-1,6-dione |
InChI |
InChI=1S/C33H18O13/c34-18-5-2-13(7-20(18)36)1-4-15-9-24-29(33(42)43-15)28(30(44-24)14-3-6-19(35)21(37)8-14)26-12-25-27(32(41)46-26)16-10-22(38)23(39)11-17(16)31(40)45-25/h1-12,34-39H/b4-1+ |
Clave InChI |
PGRXQKVGAJTEBU-DAFODLJHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=CC3=C(C(=C(O3)C4=CC(=C(C=C4)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)C(=O)O2)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=CC3=C(C(=C(O3)C4=CC(=C(C=C4)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)C(=O)O2)O)O |
Sinónimos |
phelligridin H |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




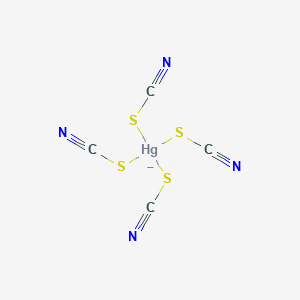

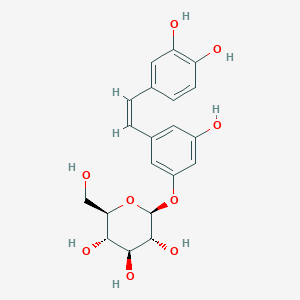
![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1257802.png)
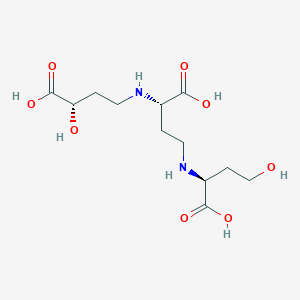
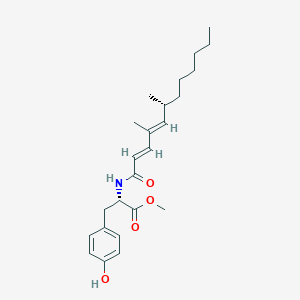
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1257807.png)
![2-(2,4-Dimethoxyphenyl)-5-methyl-4-[[4-(4-quinazolinyl)-1-piperazinyl]methyl]oxazole](/img/structure/B1257809.png)
![N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide](/img/structure/B1257810.png)
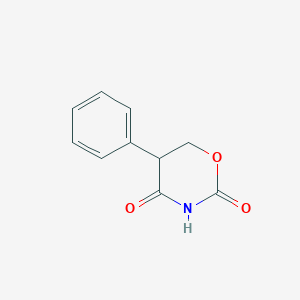
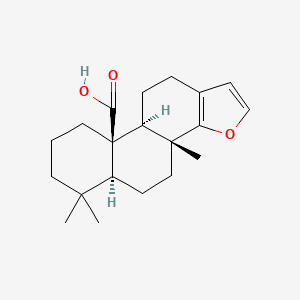
![1-S-[(1Z)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257816.png)
